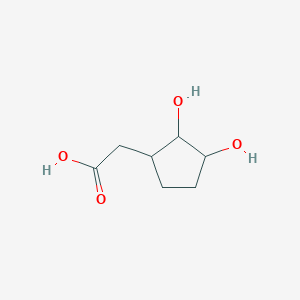

(2,3-Dihydroxycyclopentyl)acetic acid

Description

Properties

CAS No. |

180195-94-2 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(2,3-dihydroxycyclopentyl)acetic acid |

InChI |

InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |

InChI Key |

LHOOASPXYCEHQP-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1CC(=O)O)O)O |

Canonical SMILES |

C1CC(C(C1CC(=O)O)O)O |

Synonyms |

Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The cyclopentane core in this compound contrasts with aromatic analogs like (2,3-Dichlorophenyl)acetic acid, which exhibit higher rigidity and lipophilicity due to the benzene ring .

- Substituents such as sulfonamido () or pentyl chains () significantly alter molecular interactions and bioavailability.

Physicochemical Properties

Selected data for comparison:

*Calculated using ChemDraw; †Estimated based on sulfonamido group; ‡Predicted via PubChem.

Key Observations :

- The dichlorophenyl analog exhibits a higher melting point (130–135°C) due to aromatic stacking, whereas cyclopentyl derivatives with hydroxyl/sulfonamido groups melt at lower temperatures (98–106°C) .

- Lipophilicity (LogP) varies with substituents: sulfonamido and dichlorophenyl groups increase LogP, while hydroxyl groups enhance hydrophilicity.

Preparation Methods

Cyclopentane Functionalization via Dihydroxylation

The cyclopentane backbone is often functionalized through dihydroxylation of cyclopentene precursors. Patent WO2014155389A2 describes analogous dihydroxylation using osmium tetroxide or permanganate systems in tetrahydrofuran (THF) or dimethylformamide (DMF). For (2,3-dihydroxycyclopentyl)acetic acid, cyclopentene-1-acetic acid undergoes anti-dihydroxylation to yield the cis-diol configuration. The reaction is typically conducted at 0–25°C with careful pH control (7–8) using sodium bicarbonate to quench excess oxidizer.

Acetylation and Deprotection Strategies

Reaction Optimization and Solvent Systems

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction rates and product purity. Nonpolar solvents like toluene or dichloromethane favor acetylation by stabilizing transition states, while polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in hydrolysis steps. For example, deprotection of acetylated intermediates proceeds efficiently in THF-methanol mixtures at 50°C, achieving >90% conversion within 2 hours.

Table 1: Solvent-Dependent Yields in Acetylation-Hydrolysis Sequences

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 3 | 78 |

| THF-Methanol (3:1) | 50 | 2 | 92 |

| DMF-Water (4:1) | 25 | 5 | 65 |

Base and Acid Catalysis

Alkali metal carbonates (e.g., potassium carbonate) facilitate acetylation by scavenging HCl, while mineral acids (e.g., HCl, H₂SO₄) drive hydrolysis. Patent WO2014155389A2 highlights the use of sodium bicarbonate for pH adjustment during workup, minimizing side reactions such as esterification.

Purification and Crystallization Techniques

Solvent Evaporation and Crystallization

Post-reaction mixtures are often concentrated via rotary evaporation or vacuum drying. Amorphous this compound is obtained by removing THF or DMF under reduced pressure (>720 mmHg). Crystallization from ethyl acetate-hexane mixtures yields crystalline product, with purity >98% as confirmed by HPLC.

pH-Dependent Liquid-Liquid Extraction

Separation of the acidic product from neutral byproducts is achieved by adjusting the aqueous phase to pH 7–8 using sodium carbonate. Ethyl acetate extraction followed by water washing removes residual salts and unreacted starting materials.

Stereochemical Control and Analytical Characterization

Q & A

Q. What are the established synthetic pathways for (2,3-Dihydroxycyclopentyl)acetic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopentene derivatives as precursors. For example, cyclopentene epoxidation followed by dihydroxylation can yield the dihydroxycyclopentyl backbone. Acetic acid coupling is achieved via nucleophilic substitution or esterification under acidic catalysis. To ensure stereochemical purity, chiral resolution techniques (e.g., enzymatic resolution) or asymmetric catalysis (e.g., Sharpless dihydroxylation) are recommended. Chromatographic validation (chiral HPLC or GC) should confirm enantiomeric excess ≥98% .

Q. How can the purity and concentration of this compound be quantified in aqueous solutions?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is optimal. Use a C18 column and isocratic elution with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Calibrate against a certified reference standard. For rapid quantification, potentiometric titration with 0.1 M NaOH can be employed, but validate against HPLC results to mitigate interference from carboxylate analogs .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : - and -NMR in DO or DMSO-d resolve hydroxyl and carboxylic proton signals. Key diagnostic peaks: cyclopentyl CH-OH (δ 3.5–4.0 ppm) and acetic acid carbonyl (δ 170–175 ppm).

- FT-IR : Confirm hydroxyl (3200–3500 cm) and carboxylic acid (1700 cm) functional groups.

- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water (1:1) and analyze in a monoclinic system (e.g., space group ) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Characterize the compound’s solid-state forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Measure solubility in water, DMSO, and ethanol at 25°C using gravimetric analysis (saturation shake-flask method). Validate results with dynamic light scattering (DLS) to detect aggregates. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Light sensitivity : Store in amber glass under nitrogen to prevent photooxidation of hydroxyl groups.

- pH-dependent degradation : Buffer aqueous solutions at pH 4–6 to minimize ester hydrolysis. Lyophilization is recommended for long-term storage .

Q. How can in silico modeling predict the biological activity of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against cyclooxygenase (COX) or dehydrogenase enzymes, leveraging the dihydroxycyclopentyl moiety’s potential hydrogen-bonding interactions. Pharmacokinetic properties (logP, bioavailability) can be predicted via SwissADME. Validate predictions with in vitro enzyme inhibition assays (IC determination) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction scalability : Replace batch processes with flow chemistry to improve dihydroxylation efficiency.

- Purification : Optimize flash chromatography using gradient elution (ethyl acetate/hexane → methanol/dichloromethane).

- Cost reduction : Substitute expensive catalysts (e.g., OsO) with biocatalysts (e.g., lipases for esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.